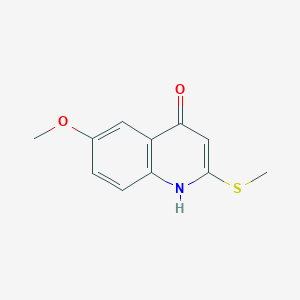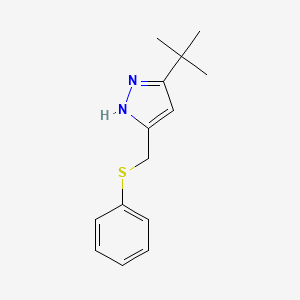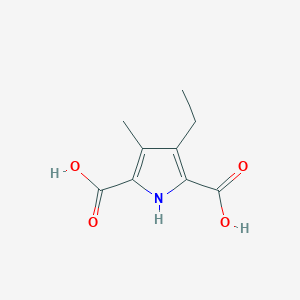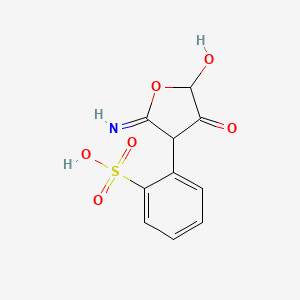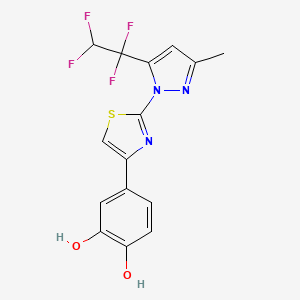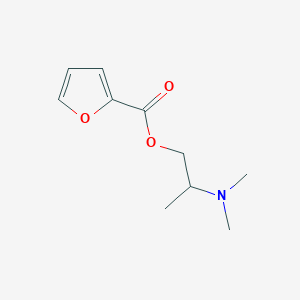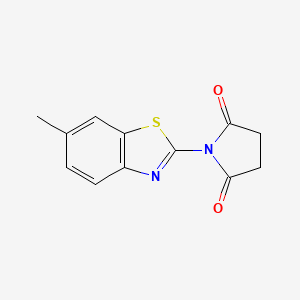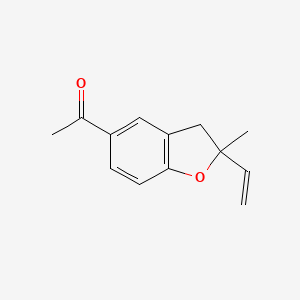
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds
準備方法
The synthesis of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one with ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These methods often employ microwave-assisted synthesis to reduce reaction times and increase efficiency .
化学反応の分析
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions with halogens or nitro groups under acidic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include carboxylic acids, ketones, and substituted benzofurans .
科学的研究の応用
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Benzofuran derivatives have shown promise in treating diseases such as cancer and microbial infections. This compound may be explored for similar therapeutic applications.
作用機序
The mechanism of action of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzofuran ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the ethenyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar compounds to 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one include:
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-one: Lacks the ethenyl and methyl groups, resulting in different biological activities and chemical properties.
2-(1-(Methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one:
5-Acetyl-1,1,2,3,3,6-hexamethylindan: Features a different core structure but shares similar functional groups, leading to comparable chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
CAS番号 |
127230-04-0 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3 |
InChIキー |
SWEUGEGDRPBFRV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


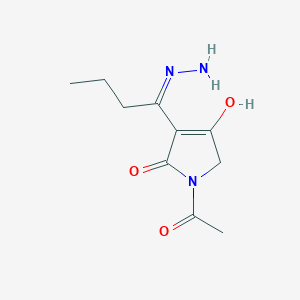
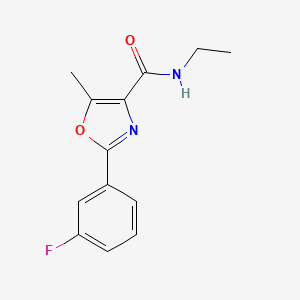
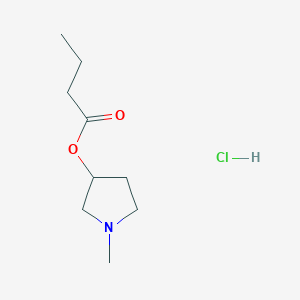
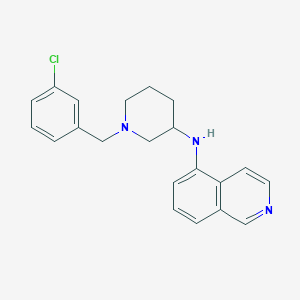
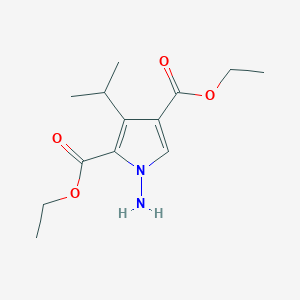
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
